molecular formula C21H18N2O4S B2551985 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid CAS No. 2138144-26-8

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

Cat. No.: B2551985
CAS No.: 2138144-26-8
M. Wt: 394.45
InChI Key: DIDRLMVZQMQIIX-UHFFFAOYSA-N
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Description

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a complex organic compound that features a thiazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the Fmoc-protected amino group. The final step involves the attachment of the carboxylic acid group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound often involves automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques, where the compound is built up step-by-step on a solid resin support. This method allows for high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a precursor in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in peptide synthesis, where precise control over reaction conditions is crucial.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutyl)acetic acid
  • **2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid

Uniqueness

What sets 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid apart is its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where other Fmoc-protected compounds might not be suitable.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12(19-22-10-18(28-19)20(24)25)23-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDRLMVZQMQIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138144-26-8
Record name 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-5-carboxylic acid
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